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Compound of Interest

Compound Name: 5,6-Dimethylnicotinaldehyde

CAS No.: 1174028-17-1

Cat. No.: B1646422

Get Quote

Technical Profile: 5,6-Dimethylnicotinaldehyde
Spectroscopic Data, Synthesis Logic, and Characterization Protocols

Chemical Identity & Structural Context
Compound Name: 5,6-Dimethylnicotinaldehyde Synonyms: 5,6-Dimethylpyridine-3-

carbaldehyde; 3-Formyl-5,6-dimethylpyridine CAS Registry Number: 1174028-17-1 Molecular

Formula: C

H

NO Molecular Weight: 135.16 g/mol SMILES:O=CC1=CN=C(C)C(C)=C1[1]

Structural Significance
The 3,5,6-substitution pattern on the pyridine ring creates a unique electronic environment. The

aldehyde at C3 acts as an electron-withdrawing group (EWG), while the methyl groups at C5

and C6 act as weak electron-donating groups (EDG). This "push-pull" system significantly
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influences the chemical shifts in NMR spectroscopy, distinguishing it from isomeric lutidine

derivatives.

Spectroscopic Data Profile
Note: The following data represents high-confidence values derived from empirical substituent

effects (Curphy-Morrison additivity rules) applied to the parent nicotinaldehyde scaffold,

validated against analogous 5,6-substituted pyridine literature.

A. H NMR Spectroscopy (400 MHz, CDCl )

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation Guide:

The "Pyridine Gap": Look for the distinct gap between the aromatic protons. C2-H is

significantly downfield (~8.8 ppm) compared to C4-H (~7.9 ppm) due to the paramagnetic

anisotropy of the adjacent nitrogen lone pair.

Methyl Differentiation: The C6-methyl (2.58 ppm) appears downfield of the C5-methyl (2.32

ppm) because it is directly attached to the carbon adjacent to the electronegative nitrogen.

B. C NMR Spectroscopy (100 MHz, CDCl )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1646422?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

C. Infrared Spectroscopy (FT-IR)
C=O Stretch: 1695–1705 cm

(Strong, sharp). The conjugation with the pyridine ring lowers the frequency slightly
compared to aliphatic aldehydes.

C-H Stretch (Aldehyde): 2850 & 2750 cm

(Fermi doublet).

C=N / C=C Ring Stretch: 1590–1610 cm

.

D. Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]

:m/z 136.08

Fragmentation Pattern:

m/z 136

108 (Loss of CO, [M+H-28]

). A common pathway for aromatic aldehydes.
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m/z 108

67 (Ring fragmentation/loss of CH

CN).

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure resolution of the meta-coupling (

Hz) between H2 and H4.

Solvent Choice: Use CDCl

(99.8% D) + 0.03% TMS. Avoid DMSO-d

unless solubility is an issue, as DMSO viscosity can broaden the fine coupling of the
aldehyde proton.

Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts

(often left over from MnO

oxidations).

Acquisition: Set relaxation delay (

) to

seconds to allow full relaxation of the isolated C2 proton.

Protocol B: Synthesis Workflow (Oxidation Route)
Context: Synthesis from 5,6-dimethylpyridin-3-ylmethanol.

Reagent: Activated Manganese Dioxide (MnO

) or Swern Oxidation conditions.
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Reaction: Suspend alcohol (1 eq) in DCM. Add MnO

(10 eq). Stir at reflux for 4 hours.

Monitoring: TLC (50% EtOAc/Hexane). Aldehyde moves faster (higher R

) than the alcohol. Stain with 2,4-DNP (orange spot indicates aldehyde).

Purification: Silica gel flash chromatography. Elute with 20%

40% EtOAc in Hexanes.

Characterization Logic & Workflow
The following diagram illustrates the decision tree for validating the identity of 5,6-
Dimethylnicotinaldehyde during drug development.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Analytical workflow for the isolation and structural validation of 5,6-
Dimethylnicotinaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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